![molecular formula C13H7Cl5 B15159399 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene CAS No. 656805-38-8](/img/structure/B15159399.png)
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene is an organochlorine compound that is structurally related to dichlorodiphenyltrichloroethane (DDT). It is known for its persistence in the environment and its potential for bioaccumulation. This compound is often studied in the context of environmental science and pollution research due to its stability and widespread occurrence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 4-chlorobenzene under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzene derivatives are subjected to chlorinating agents in the presence of catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chlorine atoms with other functional groups.
Oxidation Reactions: Can lead to the formation of more oxidized derivatives.
Reduction Reactions: May result in the removal of chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a solvent like ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated benzene derivatives, while oxidation can produce more complex organochlorine compounds .
Scientific Research Applications
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene has several scientific research applications:
Environmental Science: Studied for its persistence and bioaccumulation in ecosystems.
Chemistry: Used as a model compound for studying chlorination reactions and mechanisms.
Medicine: Investigated for its potential effects on human health and its role as a pollutant.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with membrane integrity and enzyme function. The molecular targets include various enzymes involved in metabolic pathways, leading to potential toxic effects .
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): Shares structural similarities and environmental persistence.
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene.
4-Chlorobenzene: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its specific chlorination pattern and its stability in the environment. Its persistence and potential for bioaccumulation make it a compound of interest in environmental studies and pollution research .
Properties
CAS No. |
656805-38-8 |
|---|---|
Molecular Formula |
C13H7Cl5 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2,4-dichloro-1-[dichloro-(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H7Cl5/c14-9-3-1-8(2-4-9)13(17,18)11-6-5-10(15)7-12(11)16/h1-7H |
InChI Key |
GXDIYMGUKBAGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


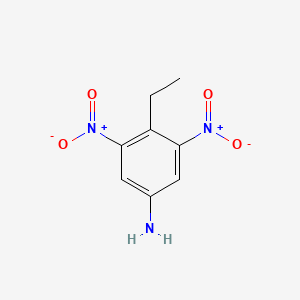

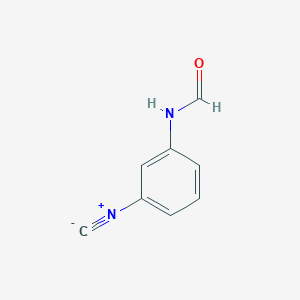


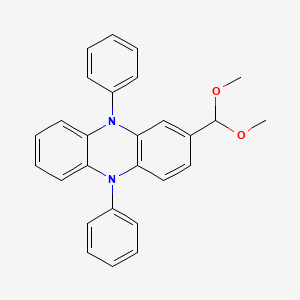
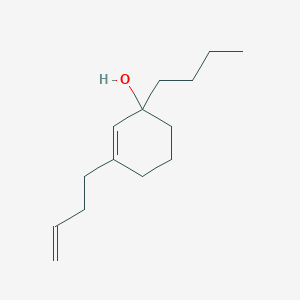
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
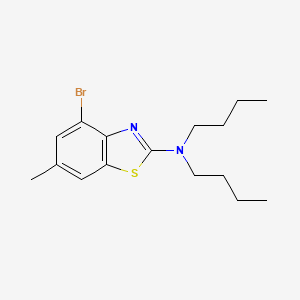
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
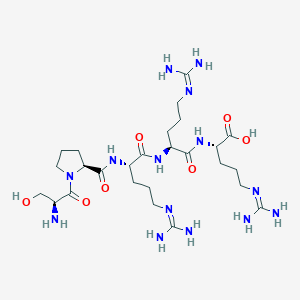
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)

